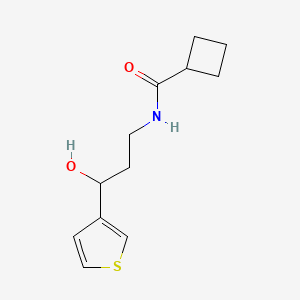

N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

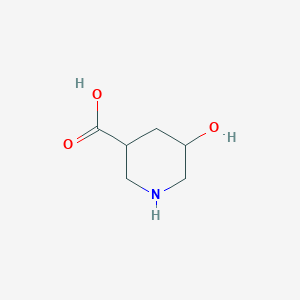

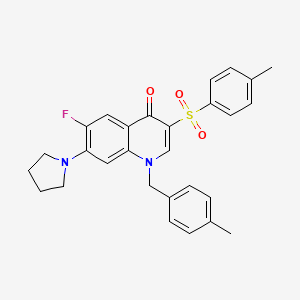

N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) linked to nitrogen atoms. Thioureas are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry due to their ability to act as hydrogen bond donors and acceptors. Although the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl and thiourea moieties have been investigated, which can provide insights into the properties and potential applications of N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocarbonyl compounds. For example, the synthesis of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives was achieved using typical spectroscopic techniques, including IR and NMR . Similarly, the synthesis of N-(2,2-diphenylacetyl)-N'-(4-chlorophenyl)-thiourea was characterized by elemental analyses, IR, and NMR spectroscopy . These methods are likely applicable to the synthesis of N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea, with adjustments made for the specific reactants involved.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using single crystal X-ray diffraction data. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was determined, revealing strong intramolecular hydrogen bonding and the formation of dimers through intermolecular interactions . These structural features are important as they can influence the reactivity and binding properties of the compound.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, primarily due to their nucleophilic nature. The interaction between N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea and serum albumin was studied, showing that the compound can quench the intrinsic fluorescence of albumin proteins through a static quenching procedure, indicating potential applications in fluorescence-based assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from spectroscopic and computational studies. Vibrational spectroscopic techniques, such as FT-IR and FT-Raman, along with quantum mechanical methods, provide insights into the vibrational wavenumbers, infrared intensities, and Raman scattering of related compounds . These properties are crucial for understanding the reactivity and stability of the compound. Additionally, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, can be examined at different temperatures to understand the compound's behavior under various conditions .

科学的研究の応用

Synthesis and Enzyme Inhibition Properties

- Synthesis and Enzyme Inhibition: N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea derivatives have been synthesized for studying their enzyme inhibition properties. A derivative, 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazide, demonstrated significant lipase and α-glucosidase inhibition, indicating potential therapeutic applications in related disorders (Bekircan et al., 2015).

Structural and Coordination Chemistry

- Structural Analysis and Coordination Potential: Research has focused on the structural characteristics and potential coordination chemistry applications of derivatives involving N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea. These studies have contributed to the understanding of the molecular structure and potential applications in coordination chemistry, such as forming cyclic clusters and secondary building units (Safin et al., 2017).

Antimicrobial Activity

- Antimicrobial Properties: Some N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea derivatives have been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant inhibition against bacterial and fungal growth, suggesting potential use in developing new antimicrobial agents (Purohit et al., 2011).

Molecular Conformation and Crystallography

- Molecular Conformation Studies: Studies have been conducted on the molecular conformation and crystal structure of N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea derivatives. These studies provide insights into the molecular geometry, hydrogen bonding patterns, and crystal packing, which are crucial for understanding the chemical behavior and potential applications of these compounds (Yusof et al., 2010).

Biochemical Studies

- Uncoupling Activities and Biochemical Relevance: N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea compounds have been evaluated for their uncoupling activities in biochemical systems. These studies reveal the importance of hydrophobicity and acidic nature for uncoupling activities, suggesting potential roles in bioenergetics and pharmaceutical applications (Kubota et al., 1985).

Antioxidant and Antiradical Activities

- Antioxidant and Antiradical Evaluation: Research on N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea derivatives also includes evaluating their antioxidant and antiradical activities. Certain derivatives have been found to exhibit moderate antioxidant and antiradical properties, indicating potential use in oxidative stress-related therapies (Bekircan et al., 2008).

Safety And Hazards

This section would detail the safety precautions that should be taken when handling the compound, as well as any known health hazards associated with exposure to the compound.

将来の方向性

This section would discuss potential areas of future research involving the compound, such as new synthetic methods, potential applications, or theoretical studies.

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-7-1-3-8(4-2-7)13-9(16)14-15-5-11-12-6-15/h1-6H,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGJACHELZXOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN2C=NN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)